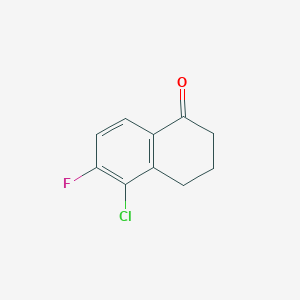
Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyloxy group at the 8-position, a methoxy group at the 2-position, and a methyl ester group at the 3-position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the quinoline derivative.
Methoxylation: The methoxy group can be introduced using a methylating agent such as dimethyl sulfate or methyl iodide.
Esterification: The carboxylic acid group at the 3-position can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or disrupt fungal cell membranes . The exact molecular pathways and targets are still under investigation, but it is known to interact with key enzymes and receptors involved in microbial growth and survival.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial properties.
2-Phenylquinoline: Used in the synthesis of pharmaceuticals.
5-Alkylaminoquinolines: Investigated for their antiplatelet and receptor antagonist activities.
Uniqueness
Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate stands out due to the combination of its benzyloxy, methoxy, and ester functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC名 |
methyl 2-methoxy-8-phenylmethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-22-18-15(19(21)23-2)11-14-9-6-10-16(17(14)20-18)24-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |
InChIキー |
WEIDMUIJUQGBIQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C=CC=C(C2=N1)OCC3=CC=CC=C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


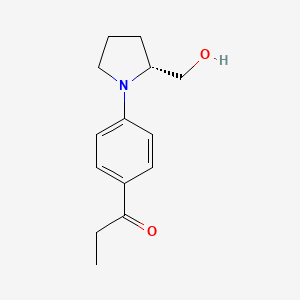
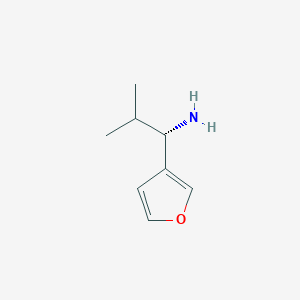


![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B15237210.png)
![1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237222.png)

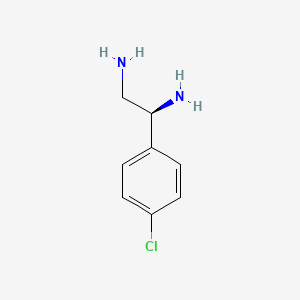

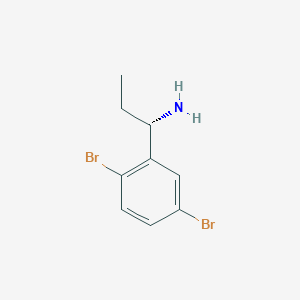
![(1S,2S)-1-Amino-1-[4-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B15237252.png)
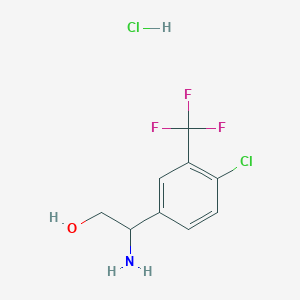
![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)
